molecular formula C13H10ClN3O B1223567 N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine CAS No. 477862-01-4

N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine

Cat. No.: B1223567
CAS No.: 477862-01-4
M. Wt: 259.69 g/mol
InChI Key: VWTCONAFMPUDRV-UHFFFAOYSA-N
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Description

N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine: is an organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties

Scientific Research Applications

N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.

    Pharmacology: The compound is investigated for its potential therapeutic effects in treating viral infections and inflammatory diseases.

    Biological Studies: It is used as a tool compound in biological studies to understand the mechanisms of action of quinazoline derivatives.

    Industrial Applications: The compound may be utilized in the development of new pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine typically involves the following steps:

    Starting Materials: The synthesis begins with 7-chloroquinazoline and 2-furylmethylamine as the primary starting materials.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and a base, such as potassium carbonate (K2CO3) or sodium hydride (NaH).

    Procedure: The 7-chloroquinazoline is reacted with 2-furylmethylamine under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.

    Purification: Employing advanced purification techniques, such as chromatography or crystallization, to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The chloro group in the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, bases like potassium carbonate (K2CO3)

Major Products

    Oxidation: Quinazoline N-oxides

    Reduction: Reduced quinazoline derivatives

    Substitution: Substituted quinazoline derivatives

Mechanism of Action

The mechanism of action of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine involves:

    Molecular Targets: The compound targets specific kinases, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are involved in cell signaling pathways.

    Pathways Involved: By inhibiting these kinases, the compound disrupts signaling pathways that promote cell proliferation, angiogenesis, and survival, leading to the inhibition of cancer cell growth and metastasis.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: A quinazoline derivative used as an EGFR inhibitor in cancer therapy.

    Erlotinib: Another EGFR inhibitor with a similar quinazoline structure.

    Lapatinib: A dual EGFR and HER2 inhibitor with a quinazoline core.

Uniqueness

N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other quinazoline derivatives. Its combination of a chloro group and a furylmethylamine moiety may enhance its binding affinity and specificity for certain molecular targets.

Properties

IUPAC Name

7-chloro-N-(furan-2-ylmethyl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c14-9-3-4-11-12(6-9)16-8-17-13(11)15-7-10-2-1-5-18-10/h1-6,8H,7H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTCONAFMPUDRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.